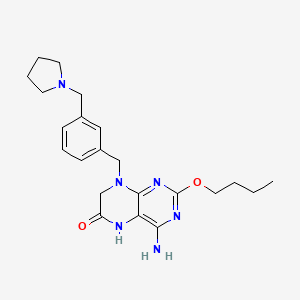

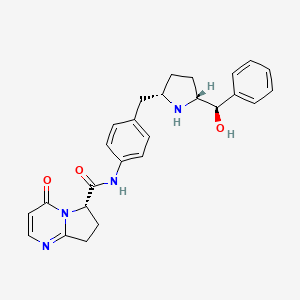

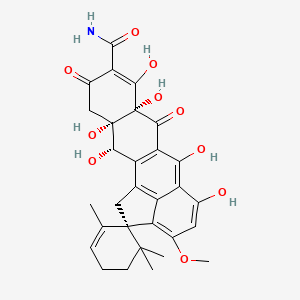

![molecular formula C19H18N4OS2 B611754 N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide CAS No. 1391737-01-1](/img/structure/B611754.png)

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide (NCTPA) is an organosulfur compound with a wide range of biological activities. It has been widely studied as a potential drug candidate for the treatment of various diseases. This compound has been found to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have neuro- and cardioprotective effects.

Aplicaciones Científicas De Investigación

Inhibition of KCC2

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2 . It displays over 100-fold selectivity versus the Na-K-2Cl cotransporter 1 (NKCC1) and shows no activity against a panel of 68 GPCRs, ion channels, and transporters .

Study of Cation-Chloride Cotransporters (CCCs)

VU0463271 has been used in the study of CCCs, which are fundamental in cell volume homeostasis, transepithelial ion movement, maintenance of intracellular Cl2 concentration, and neuronal excitability . A cryoelectron microscopy structure of human K+–Cl2 cotransporter (KCC)1 bound with the VU0463271 inhibitor in an outward-open state has been presented .

Research on Neuronal Excitability

The compound has been used in research on neuronal excitability. CCCs, which VU0463271 inhibits, play a fundamental role in this area .

Investigation of Cell Volume Homeostasis

VU0463271 has been used in the investigation of cell volume homeostasis. CCCs, which the compound inhibits, are fundamental in this process .

Study of Transepithelial Ion Movement

The compound has been used in the study of transepithelial ion movement. CCCs, which VU0463271 inhibits, are fundamental in this process .

Research on Intracellular Cl2 Concentration

VU0463271 has been used in research on the maintenance of intracellular Cl2 concentration. CCCs, which the compound inhibits, play a fundamental role in this area .

Pain Hypersensitivity Research

VU0463271-induced pain hypersensitivity in mice was abrogated by co-treatment with the NMDAR antagonist, pregabalin (an α2δ-1 inhibitory ligand), or α2δ-1 C-terminus mimicking peptide . This suggests that KCC2 controls presynaptic and postsynaptic NMDAR activity specifically in excitatory dorsal horn neurons .

Research on Nociceptive Transmission

The compound has been used in research on nociceptive transmission. KCC2 impairment preferentially potentiates nociceptive transmission between spinal excitatory interneurons via α2δ-1-bound NMDARs .

Mecanismo De Acción

Target of Action

The primary target of VU0463271 is the neuronal potassium-chloride cotransporter 2 (KCC2) . KCC2 plays a fundamental role in neuronal excitability and cell volume homeostasis .

Mode of Action

VU0463271 acts as a potent inhibitor of KCC2. It binds to KCC2, resulting in the inhibition of the transporter . This interaction disrupts the normal function of KCC2, leading to changes in the transport of potassium and chloride ions across the neuronal cell membrane .

Biochemical Pathways

The inhibition of KCC2 by VU0463271 affects the electroneutral symport of Cl- with K+ across membranes . This process is crucial for maintaining the intracellular concentration of these ions, which in turn influences neuronal excitability and cell volume homeostasis .

Pharmacokinetics

VU0463271 has a moderate-to-high clearance rate in rats, with a clearance of 57 mL/min/kg following intravenous administration . Its volume of distribution at steady state (Vss) is 0.4 L/kg . These properties, coupled with its moderate-to-high clearance, result in a relatively short half-life (t1/2) of 9 minutes in vivo .

Result of Action

The inhibition of KCC2 by VU0463271 leads to a reversible depolarizing shift in E GABA values and an increase in the spiking of cultured hippocampal neurons . In mouse hippocampal slices under low-Mg2+ conditions, the application of VU0463271 induces unremitting recurrent epileptiform discharges .

Propiedades

IUPAC Name |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPONSKCACOZTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.